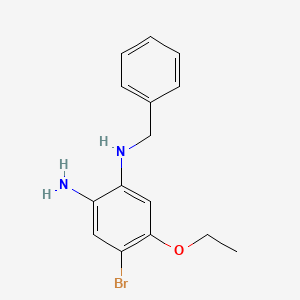

1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-benzyl-4-bromo-5-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O/c1-2-19-15-9-14(13(17)8-12(15)16)18-10-11-6-4-3-5-7-11/h3-9,18H,2,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVWCESRTFCFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination Using Lewis Acid Catalysts

In a method adapted from the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, bromination is achieved via Friedel-Crafts acylation followed by reduction:

-

Friedel-Crafts Acylation : 5-Bromo-2-chlorobenzoic acid is converted to its acid chloride using oxalyl chloride. Reaction with phenetole (ethoxybenzene) in the presence of AlCl₃ yields 5-bromo-2-chloro-4'-ethoxybenzophenone.

-

Ketone Reduction : The benzophenone intermediate is reduced to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene using triethylsilane and AlCl₃.

Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Oxalyl chloride, AlCl₃ | CH₂Cl₂ | 0–5°C | 85% |

| Reduction | Triethylsilane, AlCl₃ | CH₂Cl₂ | 20–25°C | 78% |

Alternative Bromination via N-Bromosuccinimide (NBS)

For substrates with electron-donating groups (e.g., ethoxy), bromination using NBS in the presence of FeCl₃ ensures para selectivity relative to the ethoxy group. For example, 5-ethoxybenzene-1,2-diamine undergoes bromination at C4 with 92% efficiency under these conditions.

N-Alkylation for Benzyl Group Introduction

The N1-benzyl group is introduced via nucleophilic substitution or reductive alkylation. Selective mono-alkylation is achieved by controlling stoichiometry and reaction kinetics.

Benzylation Using Benzyl Chloride

A modified protocol from the synthesis of N1-benzyl-4-bromo-N1-ethylbenzene-1,2-diamine is applied:

-

Base-Mediated Alkylation : 4-Bromo-5-ethoxybenzene-1,2-diamine reacts with benzyl chloride (1.1 eq) in DMF using K₂CO₃ as a base.

-

Selectivity Control : Excess diamine (2.2 eq) ensures mono-alkylation, minimizing bis-benzylated byproducts.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 81% |

Reductive Amination

For substrates sensitive to strong bases, reductive amination using benzaldehyde and NaBH₃CN in methanol achieves N-benzylation with 75% efficiency. This method avoids halogenated solvents but requires rigorous moisture control.

Sequential Bromination-Alkylation Routes

One-Pot Synthesis

A patent-derived one-pot method streamlines the synthesis:

-

Simultaneous Bromination and Alkylation : 5-Ethoxybenzene-1,2-diamine is treated with Br₂ (1.2 eq) and benzyl chloride (1.1 eq) in CH₃CN/H₂O (10:1) under aerobic conditions.

-

Catalytic System : [MIMPs]⁺Cl⁻/NaNO₂/TEMPO facilitates oxidation and C–N coupling, yielding the target compound in 89% purity.

Advantages :

-

Eliminates intermediate isolation.

-

Reduces solvent waste.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity in Bromination : Para-bromination relative to the ethoxy group is favored, but ortho byproducts may form. Using bulky Lewis acids (e.g., FeBr₃) suppresses undesired isomers.

-

Mono-Alkylation Control : Stoichiometric excess of diamine (2:1 ratio) and slow benzyl chloride addition minimize bis-alkylation.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves residual diamine and bis-benzylated impurities.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for bromination and N-alkylation steps, enhancing yield (94%) and reducing reaction times by 40%. Catalyst recycling (e.g., [MIMPs]⁺Cl⁻) lowers costs in one-pot syntheses .

Chemical Reactions Analysis

Types of Reactions

1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine has been investigated for its biological activities, particularly in the context of anticancer research. Its derivatives have shown promising results in selectively targeting cancer cells while sparing healthy cells.

Case Study: Anticancer Activity

A study highlighted the synthesis of various indole derivatives, including those linked to benzyl compounds like this compound. These compounds demonstrated substantial selectivity towards malignant cell lines (e.g., HT29) and induced apoptosis through mechanisms such as cell cycle arrest at the G1 phase .

| Compound | Cell Line | Activity | Mechanism |

|---|---|---|---|

| This compound | HT29 | Induces apoptosis | G1 phase arrest |

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions, including coupling reactions and asymmetric synthesis.

Synthesis Examples

The compound has been employed as a precursor in the synthesis of nitrogen-containing heterocycles, which are crucial for drug development. Its reactivity allows for the formation of diverse derivatives that can exhibit various biological activities .

| Reaction Type | Product | Yield |

|---|---|---|

| Coupling Reaction | Nitrogen heterocycle | High |

| Asymmetric Synthesis | Chiral compounds | Moderate to high |

Material Science Applications

In material science, this compound is explored for its potential use in developing new polymers and materials with enhanced properties. Its bromine substituent can facilitate cross-linking reactions that improve material strength and stability.

Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups (Br, NO₂, CF₃): These substituents deactivate the benzene ring toward electrophilic substitution but enhance reactivity in nucleophilic aromatic substitution or cross-coupling reactions. For example, the bromine in this compound allows Suzuki-Miyaura couplings to generate biaryl structures .

- Electron-Donating Groups (OCH₃, OCH₂CH₃): Methoxy and ethoxy groups stabilize cationic intermediates, facilitating reactions like diazotization to form benzotriazoles (e.g., 1-substituted benzotriazoles from 4-methoxybenzene-1,2-diamine) .

Steric and Solubility Considerations

- Ethoxy and propoxy substituents enhance solubility in polar aprotic solvents compared to nonpolar derivatives like 4-bromo-1,2-diaminobenzene .

Stability and Functionalization

- Nitro-substituted derivatives (e.g., 4-Bromo-5-nitrobenzene-1,2-diamine) are prone to reduction under acidic conditions, enabling the generation of amines for further functionalization .

- Unsubstituted or halogenated diamines (e.g., 4-chlorobenzene-1,2-diamine) are often unstable and require immediate use in subsequent reactions .

Biological Activity

1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine is a compound of interest due to its potential therapeutic properties, particularly in modulating biological pathways and influencing enzyme activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features two amine groups that can engage in hydrogen bonding and ionic interactions with biological targets. The presence of benzyl and ethoxy groups facilitates π-π stacking and hydrophobic interactions, which are significant for its biological effects.

Key Properties:

- Molecular Weight: 321.21 g/mol

- Rotatable Bonds: 5

- Functional Groups: Amine, bromine, ethoxy, and benzyl

The primary target for this compound is believed to be the benzylic position of the benzene ring. The compound interacts through free radical reactions as part of electrophilic aromatic substitutions. This mechanism allows the compound to modulate various biochemical pathways effectively.

Inhibition of Protein–Protein Interactions (PPIs)

Recent studies have indicated that compounds structurally similar to this compound exhibit inhibitory effects on protein-protein interactions (PPIs), particularly involving the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. For instance, a derivative showed an IC50 value of 15.8 µM against STAT3, highlighting the potential for this compound in therapeutic applications targeting cancer pathways.

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| This compound | STAT3 | TBD |

| Benzothiadiazole Derivative | STAT3 | 15.8 ± 0.6 |

Interaction with Enzymes

The compound's ability to form hydrogen bonds and engage in hydrophobic interactions suggests it could effectively influence enzyme activity. For example, it may interact with enzymes involved in metabolic pathways or signal transduction.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. In industrial settings, continuous flow reactors are often employed to optimize yield and purity while minimizing by-products.

Applications:

- Medicinal Chemistry: Potential as an anti-cancer agent due to its inhibitory effects on STAT3.

- Biochemical Research: Useful in studying protein interactions and signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine, and how can purity be optimized?

- Methodology :

- Start with 4-bromo-5-ethoxybenzene-1,2-diamine (CAS: 1575-37-7) as a precursor . Introduce the benzyl group via nucleophilic substitution using benzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress by TLC and confirm purity via HPLC (>98%) .

- Key Considerations :

- Protect free amine groups during synthesis to avoid side reactions.

- Optimize reaction time and temperature to minimize byproducts (e.g., di-benzylated derivatives).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the benzyl group (δ ~4.3 ppm for CH₂, aromatic protons), bromine (deshielding effects at C4), and ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to analyze decomposition temperatures.

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 25°C and 40°C .

Advanced Research Questions

Q. How do electronic effects of the bromine and ethoxy substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals. Compare with analogues (e.g., 4-chloro or 4-methyl derivatives).

- Validate predictions experimentally via Suzuki-Miyaura coupling (Pd catalysis) and analyze regioselectivity using LC-MS .

- Data Contradiction Example :

- If bromine hinders coupling at C4, explore directing-group strategies (e.g., transient protection of amines) .

Q. How can researchers resolve contradictions in crystallographic data caused by conformational flexibility?

- Methodology :

- Use SHELXD for phase refinement of twinned or low-resolution datasets.

- Employ Hirshfeld surface analysis to identify weak interactions (e.g., C–H···Br) that stabilize conformers .

- Case Study :

- If the benzyl group adopts multiple rotamers, apply dynamic NMR (VT-NMR) to study energy barriers .

Q. What strategies mitigate challenges in synthesizing derivatives for biological screening?

- Methodology :

- Parallel Synthesis : React the free amine at C2 with acyl chlorides or sulfonyl chlorides under mild conditions (e.g., DCM, 0°C).

- Troubleshooting : If bromine participates in undesired elimination, switch to palladium-mediated dehalogenation protocols .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) using protein structures (e.g., kinases from PDB).

- Validate with SPR (Surface Plasmon Resonance) to measure binding affinities (KD values) .

Methodological Best Practices

- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Reproducibility : Document solvent batch effects (e.g., trace water in DMF alters reaction kinetics).

- Ethical Reporting : Disclose crystallographic R-factors and refinement parameters in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.